molecular formula C13H13ClO4S B2968652 [3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287322-72-7

[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2968652
CAS RN: 2287322-72-7
M. Wt: 300.75
InChI Key: NLORLMIFPLVQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "BDMC" and is a derivative of methanesulfonyl chloride. BDMC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biology.

Mechanism of Action

The mechanism of action of BDMC is not fully understood. However, studies have suggested that BDMC may exert its anti-cancer effects by inducing oxidative stress and activating various signaling pathways involved in apoptosis. BDMC has also been found to inhibit the activity of specific enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
BDMC has been found to have various biochemical and physiological effects. Studies have shown that BDMC can modulate the activity of specific enzymes involved in cellular processes such as energy metabolism and protein synthesis. BDMC has also been found to have anti-inflammatory properties and can modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDMC in lab experiments is its potency and specificity. BDMC has been found to have potent anti-cancer properties and can selectively target cancer cells. However, one of the limitations of using BDMC is its potential toxicity. Studies have shown that BDMC can induce cell death in non-cancerous cells at high concentrations.

Future Directions

There are several potential future directions for research involving BDMC. One area of interest is the development of BDMC analogs with improved potency and specificity. Another area of interest is the exploration of the potential therapeutic applications of BDMC in other diseases such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential toxicity.

Synthesis Methods

The synthesis of BDMC involves the reaction of methanesulfonyl chloride with 3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanone. The reaction is typically carried out under anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified through a series of techniques such as column chromatography and recrystallization.

Scientific Research Applications

BDMC has been extensively studied for its potential applications in scientific research. One of the most significant applications of BDMC is in the field of cancer research. Studies have shown that BDMC has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. BDMC has also been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO4S/c14-19(15,16)7-12-4-13(5-12,6-12)9-1-2-10-11(3-9)18-8-17-10/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLORLMIFPLVQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC4=C(C=C3)OCO4)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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